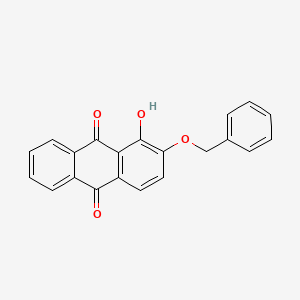

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with a benzyloxy group at the second position and a hydroxy group at the first position. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione typically involves the following steps:

Starting Materials: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the core structure.

Benzyloxy Substitution: The introduction of the benzyloxy group can be achieved through a nucleophilic substitution reaction. Benzyl alcohol is reacted with anthraquinone in the presence of a base such as potassium carbonate and a phase transfer catalyst.

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Catalysts and Solvents: Efficient catalysts and solvents are employed to optimize yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group.

Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Conversion to 2-(Benzyloxy)-1-anthraquinone.

Reduction: Formation of 2-(Benzyloxy)-1-hydroxyanthracene.

Substitution: Various substituted anthraquinones depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing anthraquinone-based therapeutics.

Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

1-Hydroxyanthraquinone: Lacks the benzyloxy group, making it less hydrophobic.

2-Methoxyanthraquinone: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.

2-(Benzyloxy)-anthraquinone: Similar structure but lacks the hydroxy group, altering its chemical properties.

Uniqueness

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various applications.

Biological Activity

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione is a compound belonging to the anthraquinone family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, reviewing relevant studies, mechanisms of action, and its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The structure of this compound features a benzyloxy group attached to the hydroxylated anthracene core. The synthesis typically involves methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of aryl substituents at specific positions on the anthraquinone skeleton .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SNB-19 (Glioblastoma) | 1.1 | Induces apoptosis via cell cycle arrest at sub-G1 phase |

| DU-145 (Prostate Cancer) | 2.5 | Inhibition of DNA synthesis and apoptosis induction |

| MDA-MB-231 (Breast Cancer) | 3.0 | Intercalation with DNA and inhibition of topoisomerase |

The compound's cytotoxicity was evaluated using MTT assays, revealing that it is comparable to doxorubicin, a standard chemotherapeutic agent .

The mechanism underlying the anticancer activity of this compound involves several pathways:

- DNA Intercalation : The compound binds to DNA through intercalation, disrupting normal replication and transcription processes .

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and altering the expression levels of Bcl-2 family proteins, leading to increased Bax and decreased Bcl-2 levels .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the sub-G1 phase in certain cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

A notable study involved the treatment of DU-145 prostate cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and changes in mitochondrial membrane potential . Another study highlighted its efficacy against breast cancer cells (MDA-MB-231), where it significantly inhibited cell proliferation and induced apoptotic pathways .

Properties

CAS No. |

22516-62-7 |

|---|---|

Molecular Formula |

C21H14O4 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

1-hydroxy-2-phenylmethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H14O4/c22-19-14-8-4-5-9-15(14)20(23)18-16(19)10-11-17(21(18)24)25-12-13-6-2-1-3-7-13/h1-11,24H,12H2 |

InChI Key |

MXTXRPBIGIUXCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.